

Propargyl-PEG7-methane: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Propargyl-PEG7-methane	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG7-methane is a discrete polyethylene glycol (dPEG) derivative that plays a crucial role in modern bioconjugation and drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). Its structure combines a terminal propargyl group, which is a key functional group for "click chemistry," with a seven-unit polyethylene glycol chain that imparts favorable physicochemical properties such as increased solubility and a defined spacer length. This technical guide provides an in-depth overview of the physicochemical properties, analytical methodologies, and key applications of Propargyl-PEG7-methane.

Physicochemical Properties

The distinct chemical structure of **Propargyl-PEG7-methane** dictates its physical and chemical behavior. While some specific experimental values for this particular molecule are not extensively published, its properties can be reliably inferred from data on similar oligoethylene glycol ethers and information provided by commercial suppliers. Glycol ethers are generally liquids at room temperature with moderate to high water solubility.[1]

Table 1: Summary of Physicochemical Properties of **Propargyl-PEG7-methane**



Property	Value	Source/Comment
Chemical Name	2,5,8,11,14,17,20,23- octaoxahexacos-25-yne	[2]
Synonyms	m-PEG8-Propargyl, Propargyl- PEG7-Methane, m-PEG7- Alkyne	[2]
CAS Number	2730134-74-2	[3]
Chemical Formula	C18H34O8	[2]
Molecular Weight	378.46 g/mol	[2]
Exact Mass	378.2300	[2]
Elemental Analysis	C, 57.13%; H, 9.06%; O, 33.82%	[2]
Appearance	To be determined (likely a liquid or low-melting solid)	Inferred from similar glycol ethers[1]
Purity	>98% (typically)	[2]
Solubility	Generally high solubility in water and a range of organic solvents.[4]	The PEG chain enhances hydrophilicity.
logP (estimated)	~0.8	Estimated based on the logP of 0.3158 for the shorter analog Propargyl-PEG3- methane.[5]
Storage Conditions	Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[2]	
Shipping Conditions	Shipped under ambient temperature as a non- hazardous chemical.[2]	Stable for several weeks during ordinary shipping.[2]



Synthesis and Reactivity

Propargyl-PEG7-methane is synthesized through methods such as the Williamson ether synthesis, where an oligo(ethylene glycol) is reacted with propargyl bromide in the presence of a base.[4][6] The key reactive feature of this molecule is its terminal alkyne (propargyl) group. This group is a cornerstone of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry".[7][8] This reaction is highly efficient and specific, forming a stable triazole linkage with an azide-functionalized molecule.[7][8]

Role in PROTACs

In the context of PROTACs, **Propargyl-PEG7-methane** serves as a versatile linker connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[9] The PEG component of the linker enhances the solubility and cell permeability of the PROTAC molecule.[9] The defined length of the seven PEG units provides precise spatial separation between the two ligands, which is critical for the formation of a productive ternary complex and subsequent target protein degradation.[10]

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and assess the purity of **Propargyl-PEG7-methane**.

Methodology:

- Sample Preparation: Dissolve a small amount of Propargyl-PEG7-methane in a suitable deuterated solvent (e.g., CDCl3 or D2O).
- Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
- Spectral Interpretation:
 - The terminal alkyne proton (HC=C-) will typically appear as a triplet around δ 2.4 ppm.
 - The methylene protons adjacent to the alkyne (-C≡C-CH₂-) will show a characteristic signal, often a doublet.



- The repeating ethylene glycol units (-OCH₂CH₂O-) will produce a large, complex multiplet in the region of δ 3.6 ppm.[11]
- The terminal methoxy group (-OCH₃) will appear as a singlet around δ 3.38 ppm.[11]
- Purity can be estimated by integrating the peaks corresponding to the different protons and comparing their ratios to the theoretical values. The molecular weight can also be determined by comparing the integration of the terminal group signals to the repeating monomer unit signal.[12][13][14]

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of **Propargyl-PEG7-methane**.

Methodology:

- Column: A reversed-phase C18 column is commonly used for the analysis of PEGylated compounds.
- Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile, often with a modifier such as formic acid or trifluoroacetic acid, is typically employed.
- Detection: Since PEG derivatives often lack a strong chromophore, detection can be achieved using a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a mass spectrometer (LC-MS).[15][16]
- Analysis: The purity is determined by the relative area of the main peak in the chromatogram.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of **Propargyl-PEG7-methane**.

Methodology:

Ionization: Electrospray ionization (ESI) is a suitable method for analyzing PEG compounds.



Analysis: The mass spectrum will show a prominent peak corresponding to the molecular ion [M+H]⁺ or other adducts (e.g., [M+Na]⁺). High-resolution mass spectrometry can be used to confirm the elemental composition. For PEGylated molecules, a characteristic pattern of repeating units (44 Da for ethylene glycol) may be observed.[17][18]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - A General Protocol

Objective: To conjugate Propargyl-PEG7-methane to an azide-containing molecule.

Materials:

- Propargyl-PEG7-methane
- Azide-functionalized molecule
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- A copper-stabilizing ligand (e.g., THPTA or TBTA)
- Suitable solvent (e.g., water, t-butanol/water, DMSO)

Procedure:

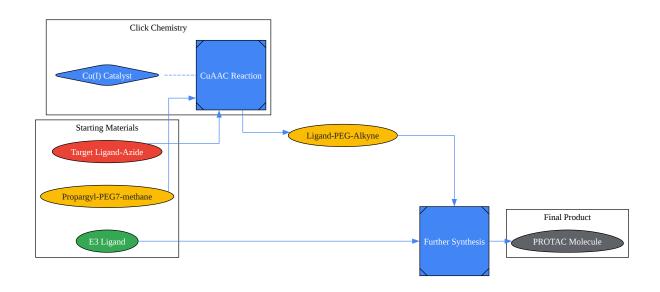
- Dissolve the propargyl-PEG7-methane and the azide-containing molecule in the chosen solvent.
- In a separate tube, prepare the copper catalyst by mixing CuSO₄ with the stabilizing ligand.
- Add the copper catalyst solution to the reaction mixture containing the alkyne and azide.
- Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
- Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.

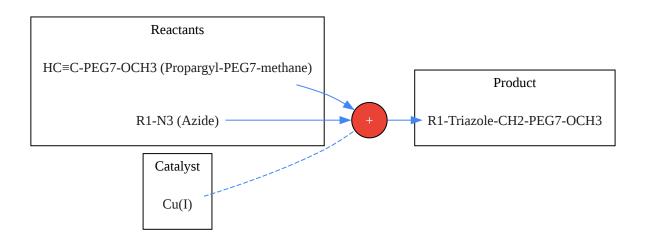


• Upon completion, the product can be purified by chromatography or extraction.[8][19]

Visualizations









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